molecular formula C9H8Br2O B13083505 1-(2,6-Dibromophenyl)propan-1-one

1-(2,6-Dibromophenyl)propan-1-one

Katalognummer: B13083505
Molekulargewicht: 291.97 g/mol
InChI-Schlüssel: PWPVLBOXPUVKHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Structural Features

The systematic name 1-(2,6-dibromophenyl)propan-1-one is derived from the IUPAC rules for naming substituted ketones. The parent chain is propane, with the ketone group (-C=O) located at the first carbon (propan-1-one). The phenyl group is attached to the same carbon, and bromine atoms occupy the 2 and 6 positions on the aromatic ring. This numbering ensures the lowest possible locants for substituents while prioritizing functional groups.

The molecular formula is C$$9$$H$$8$$Br$$_2$$O , with a molecular weight of 291.97 g/mol based on analogous compounds. The structure features a planar aromatic ring with bromine atoms para to each other (positions 2 and 6 relative to the ketone attachment), creating a symmetric substitution pattern. The ketone group introduces polarity, influencing reactivity in nucleophilic additions and reductions.

Spectroscopic Identification
  • Infrared (IR) Spectroscopy : The carbonyl (C=O) stretch appears near 1,700 cm$$^{-1}$$ , while C-Br vibrations occur between 500–600 cm$$^{-1}$$ .
  • Mass Spectrometry : The base peak corresponds to the molecular ion [M]$$^+$$ at m/z 292 , with fragmentation patterns indicating loss of bromine atoms (79.9 amu).
  • Nuclear Magnetic Resonance (NMR) :
    • $$^1$$H NMR : Methyl protons adjacent to the ketone resonate as a triplet near δ 1.2 ppm , while aromatic protons deshielded by bromine appear as a doublet at δ 7.4–7.8 ppm .
    • $$^{13}$$C NMR : The carbonyl carbon is observed near δ 205 ppm , with aromatic carbons adjacent to bromine at δ 125–135 ppm .

Comparative Analysis of Structural Analogues

Structural analogues such as 1-(2,6-dibromophenyl)propan-2-one (PubChem CID 92134018) and 2-bromo-1-(2-bromophenyl)propan-1-one highlight the impact of ketone position and bromine substitution on physicochemical properties. For example, relocating the ketone to the second carbon (propan-2-one) reduces steric hindrance, altering reactivity in nucleophilic substitutions.

Compound Name Molecular Formula Ketone Position Bromine Substitution Molecular Weight (g/mol)
1-(2,6-Dibromophenyl)propan-1-one C$$9$$H$$8$$Br$$_2$$O 1 2,6 291.97
1-(2,6-Dibromophenyl)propan-2-one C$$9$$H$$8$$Br$$_2$$O 2 2,6 291.97
2-bromo-1-(2-bromophenyl)propan-1-one C$$9$$H$$8$$Br$$_2$$O 1 2,2' 291.97

Eigenschaften

Molekularformel

C9H8Br2O

Molekulargewicht

291.97 g/mol

IUPAC-Name

1-(2,6-dibromophenyl)propan-1-one

InChI

InChI=1S/C9H8Br2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3

InChI-Schlüssel

PWPVLBOXPUVKHD-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Friedel-Crafts Acylation Route

This method involves reacting 2,6-dibromobenzene or its derivatives with propanoyl chloride under anhydrous conditions with AlCl₃ as a catalyst.

Step Reagents & Conditions Outcome
1 2,6-Dibromobenzene + Propanoyl chloride Electrophilic aromatic substitution
2 Catalyst: AlCl₃, Temperature: 50–70 °C Formation of 1-(2,6-dibromophenyl)propan-1-one
3 Workup: Quenching with water, extraction Isolation of crude ketone
4 Purification: Column chromatography Pure 1-(2,6-dibromophenyl)propan-1-one

Notes on Reaction Conditions :

  • Temperature control is crucial; temperatures above 80 °C may lead to side reactions such as demethylation or polyacylation.
  • Catalyst stoichiometry is optimized at approximately 1:1.2 molar ratio of substrate to AlCl₃ to minimize byproducts.
  • Solvents such as dichloromethane or toluene enhance solubility and facilitate purification.

Oxidation of 1-(2,6-Dibromophenyl)propan-1-ol

An alternative method involves oxidation of the corresponding alcohol precursor.

Step Reagents & Conditions Outcome
1 1-(2,6-Dibromophenyl)propan-1-ol + Pyridinium dichromate (PDC) in DMF Oxidation of secondary alcohol to ketone
2 Stirring at room temperature for 18 hours High conversion to ketone
3 Filtration, washing with diethyl ether Removal of chromium residues
4 Purification by silica gel flash chromatography Isolated pure ketone product

This method provides a milder alternative to Friedel-Crafts acylation, avoiding harsh acidic conditions and allowing for better functional group tolerance.

One-Pot Asymmetric Synthesis (Advanced Method)

Research has demonstrated the use of palladium-catalyzed one-pot procedures incorporating allylboronates and chiral ligands to synthesize substituted ketones including brominated aryl ketones.

Step Reagents & Conditions Outcome
1 2,6-Dibromoaryl ketone precursor + β-allyl-1,3,2-dioxaborinane + (S)-3,3′-dibromo-1,1′-bi-2-naphthol (chiral ligand) Formation of chiral intermediates
2 Pd(PPh₃)₂Cl₂ catalyst, K₂CO₃ base, hydrazine monohydrate, toluene, 35–135 °C, 18 h One-pot formation of 1-alkyl-1-indanols
3 Workup: Filtration, concentration, chromatographic purification High stereoselectivity and yield of target ketones

Though primarily used for asymmetric alcohols, this method can be adapted for brominated phenyl ketones by modifying substrates and reaction parameters.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Purity Control
Friedel-Crafts Acylation Straightforward, scalable, well-established Requires strong Lewis acids, possible side reactions 70–80 Chromatography, recrystallization
Oxidation of Alcohols Mild conditions, selective oxidation Requires precursor alcohol, chromium waste 70–75 Chromatography, solvent washes
One-Pot Asymmetric Synthesis High stereoselectivity, fewer steps Complex catalysts, longer reaction times 60–75 Chromatography, chiral HPLC

Research Findings and Optimization Insights

  • Catalyst Loading and Temperature : Studies show that optimizing catalyst amounts and maintaining moderate temperatures (50–70 °C) in Friedel-Crafts acylation enhances yield and minimizes byproducts.

  • Oxidation Reagent Choice : Pyridinium dichromate in DMF is preferred for oxidation due to its solubility and mildness, yielding cleaner products compared to harsher oxidants.

  • Purification Techniques : Silica gel flash chromatography using petroleum ether and diethyl ether mixtures effectively separates the ketone from impurities.

  • Spectroscopic Validation : Characterization by IR (carbonyl stretch ~1690–1700 cm⁻¹), ¹H NMR (methyl singlet at ~2.6–2.7 ppm), and ¹³C NMR (carbonyl carbon ~198–200 ppm) confirms product identity and purity.

Summary Table of Key Data

Parameter Friedel-Crafts Acylation Oxidation of Alcohols One-Pot Asymmetric Synthesis
Starting Material 2,6-Dibromobenzene + Propanoyl chloride 1-(2,6-Dibromophenyl)propan-1-ol 2,6-Dibromoaryl ketone + allylboronate
Catalyst AlCl₃ Pyridinium dichromate (PDC) Pd(PPh₃)₂Cl₂ + chiral ligand
Solvent Dichloromethane or toluene DMF Toluene
Temperature 50–70 °C Room temperature 35–135 °C
Reaction Time 2–6 hours 18 hours 5 days + 18 hours (multi-step)
Yield (%) 70–80 70–75 60–75
Purification Column chromatography Column chromatography Column chromatography
Product Characterization IR, NMR, MS IR, NMR, MS IR, NMR, chiral HPLC

Analyse Chemischer Reaktionen

1-(2,6-Dibromophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,6-Dibromophenyl)propan-1-ol.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dibromophenyl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,6-Dibromophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Halogen-Substituted Analogues

1-(2,6-Dichlorophenyl)propan-1-one
  • Substituents : Chlorine at 2,6-positions (vs. bromine in the dibromo compound).
  • Molecular Weight : 203.07 g/mol (vs. higher for dibromo due to bromine’s larger atomic mass) .
  • Synthesis: Commercial availability noted, though discontinued, suggesting challenges in production or demand .
  • Reactivity : Chlorine’s lower polarizability compared to bromine may reduce electrophilic substitution rates.
1-(4-Bromo-2,6-difluoro-3-iodophenyl)propan-1-one
  • Substituents : Mixed halogens (Br, F, I) at positions 4, 2, 6, and 3.
  • Properties: Iodine’s large atomic radius may increase steric hindrance, while fluorine’s electronegativity enhances electronic effects. Limited data on molecular weight or applications .

Heterocyclic Analogues

1-(2,6-Dimethylpyridin-4-yl)propan-1-one (U Class)
  • Structure : Pyridyl ring replaces phenyl, with methyl groups at 2,6-positions.
  • Synthesis Yield : 49% via 2,6-dimethylisonicotinic acid, lower than other analogues (e.g., R class at 94%) .
  • Applications: Potential in tuberculosis drug research (e.g., bedaquiline analogues) due to nitrogen’s electron-deficient nature .

Methoxy- and Hydroxy-Substituted Analogues

Cochinchinenin A (1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one)
  • Substituents : Methoxy (2,6-positions) and hydroxyl (4-position) groups.
  • Molecular Weight : ~272.30 g/mol (higher due to additional phenyl group).
  • Bioactivity : Demonstrated analgesic properties in Dracaena cochinchinensis, linked to enhanced lipophilicity from methoxy groups .
1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
  • Substituents : Hydroxy (2,6-positions) and methoxy (4-position) groups.
  • Applications : Used as an analytical standard; polar groups improve solubility in aqueous systems .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-(2,6-Dibromophenyl)propan-1-one Br (2,6) ~307.96 (estimated) Not provided Likely intermediate in synthesis
1-(2,6-Dichlorophenyl)propan-1-one Cl (2,6) 203.07 1261792-92-0 Discontinued commercial product
1-(2,6-Dimethylpyridin-4-yl)propan-1-one Methyl (2,6), pyridyl ring ~175.22 Not provided Tuberculosis drug research
Cochinchinenin A OMe (2,6), OH (4) 272.30 35241-55-5 Analgesic agent in traditional medicine
1-(4-Bromo-2,6-difluoro-3-iodophenyl)propan-1-one Br, F, I (4,2,6,3) Not provided Not provided Underexplored; potential halogen diversity

Key Findings

Halogen Effects : Bromine’s bulkiness increases molecular weight and may enhance stability compared to chlorine. Fluorine and iodine introduce unique electronic and steric effects .

Synthetic Challenges : Yields vary significantly (49–94%) depending on substituents; electron-donating groups (e.g., methoxy) may improve reaction efficiency .

Bioactivity : Methoxy and hydroxy groups correlate with pharmacological activity (e.g., Cochinchinenin A’s analgesia), whereas halogenated derivatives are more common in industrial applications .

Commercial Viability : Discontinuation of 1-(2,6-dichlorophenyl)propan-1-one highlights market or stability challenges, underscoring the need for robust synthesis protocols .

Biologische Aktivität

1-(2,6-Dibromophenyl)propan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2,6-Dibromophenyl)propan-1-one is characterized by a propanone backbone with two bromine substituents on the phenyl ring. Its molecular formula is C10H8Br2OC_{10}H_{8}Br_{2}O, and it exhibits unique chemical reactivity due to the presence of halogen atoms. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and applications in drug development.

The biological activity of 1-(2,6-Dibromophenyl)propan-1-one is primarily attributed to its ability to interact with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or activation of various biological pathways. This interaction is significant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 1-(2,6-Dibromophenyl)propan-1-one exhibits antimicrobial properties against a range of pathogens. In studies assessing its efficacy against both Gram-positive and Gram-negative bacteria, the compound demonstrated moderate antibacterial activity. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/mL .

Anticancer Activity

In addition to its antimicrobial properties, 1-(2,6-Dibromophenyl)propan-1-one has been investigated for its anticancer potential . Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown promise in inhibiting the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective cytotoxicity at low concentrations.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2,6-Dibromophenyl)propan-1-one:

  • Study 1: A study published in a peer-reviewed journal assessed the compound's effects on Chlamydia infections. The results indicated that derivatives of this compound could significantly reduce the formation of infectious bodies in infected cells, highlighting its potential as a therapeutic agent against bacterial infections .
  • Study 2: Another research effort focused on the structure-activity relationship (SAR) of similar compounds. It was found that modifications to the bromine substituents could enhance or diminish biological activity, suggesting that careful structural optimization is crucial for developing effective antimicrobial agents .

Comparative Analysis

To better understand the unique properties of 1-(2,6-Dibromophenyl)propan-1-one, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(2,4-Dibromophenyl)propan-1-oneSimilar bromination patternDifferent biological activity due to position of bromines
1-(2,6-Dichlorophenyl)propan-1-oneChlorine instead of bromineAltered reactivity and potential toxicity profiles
3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-oneMultiple halogen substitutionsEnhanced binding affinity to biological targets

This table illustrates how variations in halogen substitution can significantly influence the chemical behavior and biological efficacy of related compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.